Safingol
Overview
Description
Synthesis Analysis
Safingol synthesis has been a subject of interest to improve yield, stereoselectivity, and practicality. Several efficient asymmetric syntheses of Safingol have been developed. Notably, Sharma et al. (2007) describe two efficient asymmetric syntheses of (2S,3S)-safingol, starting from (R)-cyclohexylideneglyceraldehyde. The key steps include diastereoselective addition of alkylmagnesium or lithium reagents and simple organic transformations, highlighting a route with excellent diastereoselectivity and operational simplicity (Sharma, Gamre, & Chattopadhyay, 2007). Kokatla, Sagar, and Vankar (2008) developed syntheses of (2S,3S)-safingol and its natural (2S,3R)-isomer from 3,4,6-tri-O-benzyl glycals, employing a one-pot reduction of an azide and debenzylation under catalytic hydrogenation as the key step (Kokatla, Sagar, & Vankar, 2008).
Molecular Structure Analysis
Safingol's molecular structure is crucial to its function as a PKC inhibitor and its interaction with biological targets. The structure consists of a long hydrophobic tail and a hydroxyl group that mimics the natural sphingolipid backbone. This configuration allows safingol to integrate into cellular membranes and interact with its target proteins effectively.
Chemical Reactions and Properties
Safingol's chemical reactions primarily involve its interaction with protein kinase C, where it acts as an inhibitor. Safingol's ability to undergo metabolism into various bioactive molecules, including its N-acyl and N-methyl metabolites, illustrates its complex interaction with biological systems and its potential for diverse biological effects. The metabolism includes N-acylation to form ceramide-like compounds and N-methylation, leading to unique metabolites with potential biological activities (Morales et al., 2007).
Scientific Research Applications
Synthesis and Structural Study : Safingol can be efficiently synthesized from 3,4,6-tri-O-benzyl glycals, which is significant for its accessibility in research applications (H. Kokatla, R. Sagar, & Y. D. Vankar, 2008).
Inhibition of Sphingosine Kinase : Safingol acts as a sphingosine kinase inhibitor, reducing the formation of sphingosine-1 phosphate. This property is used to synergistically increase the cytotoxicity of chemotherapeutic agents in tumor cell lines (K. Hwang, B. Maurer, Reynolds Cp, & Min H. Kang, 2007).
Impact on Drug Accumulation and Sensitivity : Treatment with safingol increases drug accumulation and sensitivity in certain cell lines, correlated with inhibition of protein kinase C (C. Sachs, A. Safa, S. Harrison, & R. Fine, 1995).
Inducing Autophagy in Tumor Cells : Safingol induces autophagy in solid tumor cells by inhibiting protein kinase C and the PI3-kinase pathway (Jesse Coward et al., 2009).
Role in Cell Death Mechanisms : It induces accidental necrotic cell death in cancer cells through reactive oxygen species generation and autophagy repair mechanisms (Leong-Uung Ling et al., 2011).
Enhancing Antitumor Activity of Chemotherapy : Safingol enhances the antitumor activity of cisplatin in a sequence-dependent manner, showing promise in treating refractory adrenocortical cancer (R. Carvajal et al., 2006).
Application in Oral Squamous Cell Carcinoma : It induces apoptosis and autophagy in oral squamous cell carcinoma cells, supporting cell survival in an endoG-mediated manner (A. Masui et al., 2016).
Potential Side Effects : Its dermal application caused liver damage in female rats, highlighting the need for careful consideration of side effects in therapeutic applications (M. Carfagna, K. M. Young, & R. Susick, 1996).
Clinical Trials and Toxicology Studies : Safingol has been tested in phase 1 human clinical trials for its cytotoxic effects on cancer cells (Pablo R Morales et al., 2007).
properties
IUPAC Name |
(2S,3S)-2-aminooctadecane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKJDMGTUTTYMP-ROUUACIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@@H]([C@H](CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045768 | |
Record name | Safingol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Safingol | |
CAS RN |
15639-50-6, 3102-56-5 | |
Record name | Safingol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15639-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Safingol [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015639506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Safingol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11924 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SAFINGOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=714503 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Safingol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Octadecanediol, 2-amino-, (2R,3S)-rel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SAFINGOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OWA98U788S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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